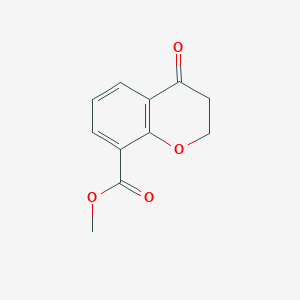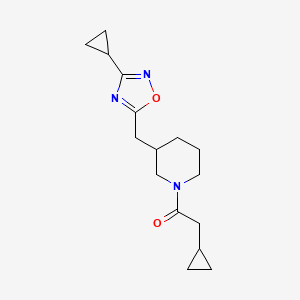
N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle containing nitrogen and sulfur . Nitrogen heterocycles are frequently present in biologically active compounds and play a vital role in modern drug design and discovery .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Thiazoles, including our compound of interest, exhibit potent antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. For instance, sulfazole , a thiazole derivative, has demonstrated antimicrobial properties. Understanding the mechanisms behind this activity can lead to novel antibiotics and therapeutic agents .
Antiretroviral Potential
Thiazoles have also been explored as antiretroviral agents. Ritonavir , a well-known HIV protease inhibitor, contains a thiazole moiety. By inhibiting viral protease enzymes, it helps manage HIV infections. Investigating similar compounds could yield new antiretroviral drugs .
Antifungal Activity
Our compound’s thiazole scaffold may contribute to antifungal properties. Abafungin , another thiazole-based compound, has shown efficacy against fungal infections. Researchers continue to explore thiazoles for their potential in combating fungal diseases .
Anticancer Potential
Thiazoles play a crucial role in cancer research. Tiazofurin , a thiazole-containing compound, exhibits anticancer activity by inhibiting nucleotide biosynthesis. Investigating derivatives of our compound could lead to novel chemotherapeutic agents .
Anti-Inflammatory Effects
Thiazoles have anti-inflammatory properties. For instance, meloxicam , a widely used nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring. Understanding the molecular basis of this effect can guide drug development for inflammatory conditions .
Antihypertensive Potential
Researchers have explored thiazoles as antihypertensive agents. Although specific compounds are not directly linked to our compound, understanding the underlying mechanisms could inspire new treatments for hypertension .
Antioxidant Activity
Thiazoles may act as antioxidants, protecting cells from oxidative stress. Investigating the antioxidant potential of our compound could reveal valuable insights for health and disease prevention .
Hepatoprotective Effects
Thiazoles have been studied for hepatoprotective properties. While our compound’s direct role is not established, further investigations may uncover its impact on liver health .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)22-11-15(21)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZGTWJKDDLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)
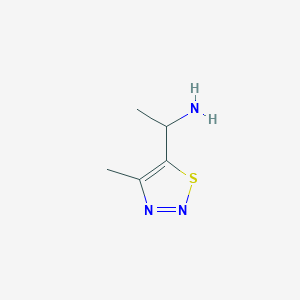
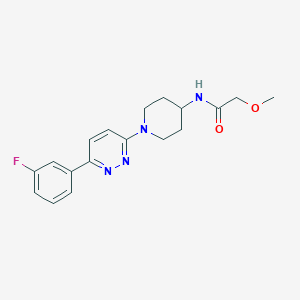
![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)
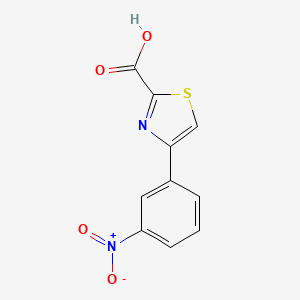


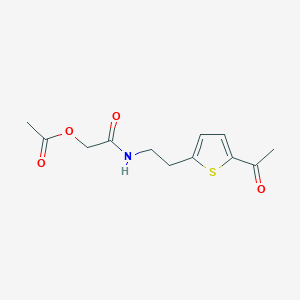
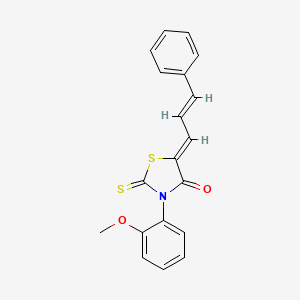
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2592808.png)

